3-Hydroxycinnamic acid
Overview
Description
m-Coumaric acid, also known as meta-coumaric acid or 3-hydroxycinnamic acid, is a hydroxycinnamic acid, an organic compound that is a hydroxy derivative of cinnamic acid. It is one of the three isomers of coumaric acid, distinguished by the position of the hydroxy substitution on the phenyl group. m-Coumaric acid can be found in various natural sources, including vinegar .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxycinnamic acid are reactive oxygen species (ROS) in cells . ROS are chemically reactive molecules that play a crucial role in cell signaling and homeostasis . When overproduced, ros can cause oxidative damage to cell structures, leading to various diseases .
Mode of Action
This compound acts as a potent antioxidant, minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . Its antioxidant activity is related to its hydrogen or electron donating capacity and its ability to delocalize/stabilize the resulting phenoxyl radical within its structure .
Biochemical Pathways
This compound is part of the phenylpropanoid bioconversion pathways in the context of biorefineries . It is biosynthesized from L-phenylalanine or L-tyrosine by specific enzymes, namely, phenylalanine ammonia lyase and tyrosine ammonia lyase . The compound increases under stressful conditions, regulating physiological processes through acting as signaling molecules that regulate gene expression and biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The compound’s bioavailability is impaired by its low release from proteins, decreasing the availability of its free forms for absorption . Despite this, the compound has been found to have a high apparent permeability coefficient (Papp), suggesting it can be moderately absorbed .
Result of Action
The action of this compound results in the protection of cellular components from oxidative damage, thereby maintaining cellular homeostasis . It also regulates blood sugar levels and improves insulin sensitivity, making it beneficial for individuals with diabetes . Furthermore, it has been shown to inhibit the growth of various bacteria, including those responsible for oral infections and food spoilage .
Action Environment
Environmental stresses, such as abiotic and biotic stresses, influence the action of this compound . These stresses are known to produce ROS, which this compound targets to minimize oxidative damage . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions it is exposed to .
Biochemical Analysis
Biochemical Properties
3-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites in plants . The enzymes it interacts with include phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to trans-cinnamic acid, a precursor to this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to have antioxidant properties, which can influence cell function by protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby affecting skin pigmentation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under normal conditions, but can degrade when exposed to certain conditions
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects, such as antioxidant activity, high doses could potentially have toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of flavonoids . It interacts with enzymes such as PAL and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Coumaric acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process typically requires specific catalysts and reaction conditions to ensure the correct positioning of the hydroxy group on the phenyl ring .
Industrial Production Methods
Industrial production of m-Coumaric acid often involves the extraction from plant sources where it naturally occurs. Advanced extraction techniques, such as ultrasonication-assisted extraction and methyl tert-butyl ether (MTBE) enrichment, are employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
m-Coumaric acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert m-Coumaric acid into different oxidized products.
Reduction: Reduction reactions can modify the double bond in the side chain.
Substitution: The hydroxy group on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of m-Coumaric acid .
Scientific Research Applications
m-Coumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: m-Coumaric acid is studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Research has shown that m-Coumaric acid possesses antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for therapeutic applications.
Industry: It is used in the food and cosmetic industries for its preservative and antioxidant properties
Comparison with Similar Compounds
m-Coumaric acid is similar to other hydroxycinnamic acids, such as o-coumaric acid and p-coumaric acid. These compounds differ in the position of the hydroxy group on the phenyl ring. While all three isomers share similar chemical properties, m-Coumaric acid is unique in its specific biological activities and applications. Other similar compounds include caffeic acid, ferulic acid, and sinapic acid, which also belong to the hydroxycinnamic acid family and exhibit various beneficial properties .
Properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336224 | |
Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14755-02-3, 588-30-7 | |
Record name | trans-3-Hydroxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3'-HYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |
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Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxycinnamic acid?
A1: The molecular formula of this compound is C9H8O3, and its molecular weight is 164.16 g/mol.
Q2: How does the position of the hydroxyl group on the cinnamic acid ring affect its activity?
A2: Research indicates that the position of the hydroxyl group significantly influences the activity of hydroxycinnamic acid derivatives. [, , ] For example, compounds with an ortho-dihydroxyl group, like caffeic acid (3,4-dihydroxycinnamic acid), exhibit higher antioxidant and antiproliferative activities compared to those with meta- or para-hydroxyl groups. [] This difference is attributed to the ability of ortho-dihydroxyl compounds to chelate metal ions, facilitating electron transfer and reactive oxygen species (ROS) generation. [] In the context of cellular uptake via monocarboxylic acid transporters (MCTs), meta- and para-hydroxylation of benzoic acid decreased uptake more significantly than ortho-hydroxylation. []
Q3: How does this compound compare to its structural isomer, 4-hydroxycinnamic acid, in terms of physicochemical properties and biological activity?
A3: While both isomers share the same molecular formula, their properties and activities differ. Poly(this compound) (P3HCA) exhibits higher solubility in organic solvents compared to poly(4-hydroxycinnamic acid) (P4HCA). [] Regarding crystallinity, P4HCA shows higher crystallinity due to the para-hydroxyl group, while P3HCA exhibits lower crystallinity. [] In terms of cell adhesion, poly(3,4-dihydroxycinnamic acid) (PDHCA) shows the highest cell adhesion, followed by P3HCA, then P4HCA. [] These differences highlight the impact of hydroxyl group positioning on polymer properties and biological interactions.
Q4: What is the effect of this compound on amyloid-beta (Aβ) aggregation?
A4: Studies show that this compound and its structural analogs, including 3,4-dihydroxycinnamic acid and 3,4,5-trihydroxycinnamic acid, inhibit Aβ40 fibrillogenesis and mitigate Aβ40-induced cytotoxicity. [] This inhibitory activity is linked to the number of phenolic hydroxyl groups, with 3,4,5-trihydroxycinnamic acid being the most potent inhibitor among those tested. [] Molecular docking simulations suggest that these compounds primarily interact with Aβ40 through hydrogen bonding. [] These findings suggest that this compound and its analogs have potential as therapeutic agents for Alzheimer's disease.
Q5: What is the role of this compound in plant stress response?
A5: Research on Rhododendron chrysanthum demonstrates that this compound levels increase in response to UV-B stress. [] This increase is part of a broader change in phenolic acid accumulation, which is influenced by abscisic acid (ABA). [] Externally applied ABA enhanced the plant's tolerance to UV-B radiation and further increased the accumulation of this compound and other phenolic acids. [] This suggests that this compound plays a role in the plant's defense mechanism against UV-B radiation, possibly through its antioxidant properties.
Q6: How is this compound metabolized in the human body?
A6: Studies in human microbiota-associated (HMA) rats have shown that gut bacteria play a significant role in the metabolism of this compound. [] HMA rats exhibited increased excretion of 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde, and 2,4,6-trihydroxybenzoic acid compared to germ-free rats, suggesting that these are key metabolites of this compound produced by gut bacteria. [] This microbial metabolism is further supported by in vitro studies where human fecal slurries efficiently degraded this compound. []
Q7: What are the potential applications of polymers containing this compound?
A7: Polymers incorporating this compound, such as poly(this compound) (P3HCA), have shown promise in various applications. Due to their photoreactive properties, these polymers can undergo photoexpansion upon UV irradiation, enabling their use in photomechanical devices. [] Moreover, their biocompatibility and controllable cell adhesion properties make them suitable for biomedical applications such as tissue engineering scaffolds. [] Additionally, the incorporation of this compound into poly(vinyl benzoxazine) has resulted in an intrinsically green flame-retardant polymer. []
Q8: What analytical techniques are used to identify and quantify this compound and its derivatives in various matrices?
A8: Several analytical techniques are employed to study this compound and its derivatives. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (HPLC-DAD) is commonly used for the identification and quantification of phenolic compounds, including this compound, in plant extracts and food products. [, , , ] For more comprehensive analysis, HPLC can be combined with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) to provide accurate identification and quantification of these compounds and their metabolites in biological samples. [, , ]
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